tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate
Description
The compound tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate (CAS: 94158-42-6) is a polyazo dye characterized by:
- Molecular formula: C₆₀H₃₉N₁₇Na₄O₂₂S₄
- Molecular weight: 1570.27 g/mol .
- Key structural features: A naphthalene backbone functionalized with four sulfonate (-SO₃⁻) groups. Multiple diazenyl (-N=N-) bridges linking aromatic rings. Nitro (-NO₂) and sulfonatoanilino (-C₆H₄-NH-C₆H₃(NO₂)-SO₃⁻) substituents .
This structure confers high water solubility and stability, typical of dyes used in textiles and industrial applications.
Properties
CAS No. |
70210-34-3 |
|---|---|
Molecular Formula |
C40H24N10Na4O19S4 |
Molecular Weight |
1168.9 g/mol |
IUPAC Name |
tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H28N10O19S4.4Na/c51-33-19-34(52)31(18-30(33)45-43-23-5-1-21(2-6-23)41-28-11-9-25(49(54)55)15-35(28)71(61,62)63)46-47-32-17-27(70(58,59)60)13-20-14-37(73(67,68)69)39(40(53)38(20)32)48-44-24-7-3-22(4-8-24)42-29-12-10-26(50(56)57)16-36(29)72(64,65)66;;;;/h1-19,41-42,51-53H,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;/q;4*+1/p-4 |
InChI Key |
YEYRLCHTGWGSQF-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic rings. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
Tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: It is used in staining techniques for microscopy.
Medicine: Research explores its potential as a diagnostic tool due to its colorimetric properties.
Industry: It is extensively used in textile dyeing and printing.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various functional groups within the compound that interact with light. The pathways involved are primarily photophysical and photochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Azo Dyes
Key Observations :
- The target compound has the highest molecular weight due to its extensive diazenyl and sulfonatoanilino substituents .
- Triazine-containing analogs (e.g., CAS: 80019-42-7) exhibit enhanced reactivity for covalent bonding with fabrics but lower solubility compared to purely azo-based dyes .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- The target compound’s four sulfonate groups likely improve solubility over triazine-containing analogs with hydrophobic substituents (e.g., nonylphenoxy) .
Biological Activity
Tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate is a complex organic compound belonging to the class of azo dyes. This compound has garnered attention for its potential biological activities, including its effects on various cell types and its applications in biomedical research.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features multiple sulfonate groups, which contribute to its solubility and interaction with biological systems. The presence of azo groups (-N=N-) is significant for its reactivity and potential to form complexes with biological macromolecules.
Anticancer Activity
Research has indicated that azo dyes like this compound can exhibit anticancer properties. A study involving various derivatives demonstrated that certain structures can inhibit the growth of human glioblastoma cells (LN229) effectively through mechanisms such as apoptosis induction and cell cycle arrest . These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.
Toxicological Profile
A toxicity study conducted on rats revealed that the acute oral and dermal toxicity of this compound is low, with an LD50 greater than 2000 mg/kg. Observations during the study indicated slight gastrointestinal disturbances but no significant long-term adverse effects . Histopathological examinations showed some renal changes at high doses, indicating a need for careful dosing in potential therapeutic applications.
Genotoxicity Assessment
Genotoxicity tests using the Salmonella typhimurium reverse mutation assay indicated that the compound did not exhibit mutagenic effects in the tested strains, suggesting a favorable safety profile for further development . Additionally, micronucleus assays in mouse bone marrow cells confirmed the absence of significant genotoxicity .
Interaction with Biological Targets
The compound's interaction with various biological targets has been an area of interest. For instance, studies on related compounds have shown that they can act as antagonists for specific receptors involved in neurotransmission, such as P2X receptors . This suggests that similar interactions may be possible with our compound, warranting further investigation into its pharmacological properties.
Table: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Anticancer | Inhibits glioblastoma cell proliferation; induces apoptosis |
| Toxicity | Low acute toxicity (LD50 > 2000 mg/kg); slight renal changes |
| Genotoxicity | Non-mutagenic in bacterial assays; no significant effects |
| Receptor Interaction | Potential antagonist activity in neurotransmission pathways |
Notable Research Studies
- Antiglioma Efficacy : A study demonstrated that derivatives similar to this compound effectively reduced cell viability in glioblastoma cell lines through various assays (MTT, colony formation) .
- Toxicological Assessment : An extensive 28-day oral toxicity study highlighted renal changes at high doses but overall low toxicity, making it a candidate for further pharmacological exploration .
- Receptor Binding Studies : Investigations into related compounds have shown promising receptor antagonism, indicating potential pathways for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
